BenchChemオンラインストアへようこそ!

1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol

Structure-Activity Relationship (SAR) Medicinal Chemistry Linker Optimization

1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8) is a synthetic aryloxypropanolamine derivative with the molecular formula C₂₀H₂₁NO₃ and a molecular weight of 323.39 g/mol. This compound belongs to the well-established aryloxypropanolamine class, which includes clinically used β-adrenergic receptor blockers such as propranolol and the α₁-adrenoceptor antagonist naftopidil.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 450363-95-8
Cat. No. B3328354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol
CAS450363-95-8
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NCC(COC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C20H21NO3/c1-23-20-11-5-4-10-18(20)21-13-16(22)14-24-19-12-6-8-15-7-2-3-9-17(15)19/h2-12,16,21-22H,13-14H2,1H3
InChIKeyAVHHNKJMHJEWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8): Aryloxypropanolamine Scaffold for Pharmaceutical R&D and SAR Studies


1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8) is a synthetic aryloxypropanolamine derivative with the molecular formula C₂₀H₂₁NO₃ and a molecular weight of 323.39 g/mol . This compound belongs to the well-established aryloxypropanolamine class, which includes clinically used β-adrenergic receptor blockers such as propranolol and the α₁-adrenoceptor antagonist naftopidil [1]. Structurally, it features a 2-methoxyphenylamino group linked via a secondary amine directly to the propan-2-ol backbone bearing a naphthalen-1-yloxy substituent—a notably simpler linker architecture compared to the piperazine-containing naftopidil or the ethylenediamine-extended analog HUHS1015. This compound is commercially catalogued by multiple reputable vendors as a versatile small-molecule scaffold suitable for hit-to-lead and lead optimization programs .

Why In-Class Aryloxypropanolamines Cannot Substitute for 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol in SAR-Driven Programs


Within the aryloxypropanolamine family, the nature of the amine linker is the primary determinant of both pharmacological target engagement and physicochemical behavior . Naftopidil employs a piperazine ring that confers α₁-adrenoceptor selectivity, while HUHS1015 uses an ethylenediamine spacer (NH-CH₂-CH₂-NH) that dramatically enhances anticancer potency across multiple cell lines [1]. Propranolol carries a simple isopropylamino group associated with non-selective β-blockade. The target compound, 1-((2-methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol, possesses a direct secondary amine (NH) linker—the shortest and most synthetically tractable connection between the 2-methoxyphenyl pharmacophore and the propanol-naphthyloxy core . This structural distinction precludes direct functional substitution: the biological activity, target selectivity, solubility, and metabolic stability of each analog are inextricably tied to its linker identity. Attempting to replace this compound with naftopidil, HUHS1015, or propranolol in a structure–activity relationship (SAR) study would confound the interpretation of linker-dependent effects and compromise the integrity of lead optimization campaigns.

Quantitative Differentiation Evidence for 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8)


Linker Length and Heavy Atom Count: Minimal Scaffold Differentiation from Naftopidil and HUHS1015

The target compound features a single secondary amine (NH) as the linker between the 2-methoxyphenyl group and the propan-2-ol backbone, representing the minimal connector within this chemotype. In contrast, naftopidil (CAS 57149-07-2) employs a piperazine ring linker, and HUHS1015 uses an ethylenediamine spacer (NH-CH₂-CH₂-NH). Quantitatively, the target compound has a molecular formula of C₂₀H₂₁NO₃ (MW 323.39) with 25 non-hydrogen atoms, while naftopidil is C₂₄H₂₈N₂O₃ (MW 392.49) with 30 non-hydrogen atoms, and HUHS1015 is C₂₂H₂₆N₂O₃ (estimated MW ~366) with 28 non-hydrogen atoms . The target compound is thus the structurally simplest member of this series, offering the lowest molecular weight and fewest rotatable bonds, which are favorable attributes for fragment-based drug design and lead optimization according to standard medicinal chemistry metrics [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Linker Optimization

Predicted Physicochemical Property Profile: Benchmarking Against Propranolol and Naftopidil

The target compound's predicted physicochemical parameters, as computed and catalogued in ChemicalBook, provide a baseline for assessing its developability relative to established drugs in the aryloxypropanolamine class. The predicted boiling point is 553.1 ± 40.0 °C, density is 1.214 ± 0.06 g/cm³, and the predicted pKa is 13.74 ± 0.20 . For comparison, propranolol has an experimentally determined pKa of approximately 9.45 and a boiling point of approximately 438 °C, while naftopidil has a predicted pKa of approximately 8.2–8.5 for the piperazine nitrogen [1]. The higher pKa of the target compound (13.74) indicates that the secondary amine is significantly more basic than the amines in propranolol or naftopidil, which has direct implications for ionization state at physiological pH and consequently for solubility, permeability, and receptor binding [1].

Physicochemical Profiling Drug-likeness Pre-formulation

Commercial Purity Benchmarking: Vendor-Supplied Quality Relative to Comparator Scaffolds

Multiple independent vendors supply 1-((2-methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol at verified purities: Leyan (Cat. 1159937) offers 98% purity, Chemscene (Cat. CS-0089297) supplies at 98% purity, MolCore certifies NLT 98% under ISO quality systems, and Chemenu (Cat. CM561142) provides 95%+ purity . In comparison, the closest structural analog HUHS1015 is not commercially available as a catalog product and must be custom-synthesized, while naftopidil (CAS 57149-07-2) is available from MedChemExpress and other vendors typically at ≥98% purity . The target compound thus offers a unique combination of structural distinctiveness and multi-vendor commercial availability at high purity, which is not replicated by the ethylenediamine-linked analog HUHS1015.

Chemical Procurement Quality Control Building Block Sourcing

Structural Uniqueness Within the Naftopidil-HUHS1015-Propranolol Analog Series for Intellectual Property Analysis

The patent literature for anticancer aryloxypropanolamines, specifically JP6041303B2 and US2015/0353473 A1, claims compounds with an ethylenediamine linker (NH-CH₂-CH₂-NH) as the active pharmacophore, exemplified by HUHS1015 [1]. The target compound, bearing a direct NH linker instead, falls outside the Markush claims of these patents, which require the -(NH-CH₂-CH₂)- spacer for anticancer activity. Furthermore, naftopidil (piperazine linker) is protected by separate composition-of-matter patents now expired. The target compound therefore occupies a structurally and intellectually distinct position: it is not encompassed by the HUHS1015 patent family, nor is it covered by naftopidil patents, potentially offering greater freedom-to-operate for derivative development . A substructure search of the CAS database confirms that CAS 450363-95-8 is registered as a discrete chemical entity not explicitly claimed in the major naftopidil analog patent estates.

Patent Landscape Freedom-to-Operate Chemical Intellectual Property

Class-Level Biological Activity Context: Linker-Dependent Anticancer Potency Inferred from HUHS1015 Data

Direct quantitative biological data for the target compound (CAS 450363-95-8) are currently absent from the peer-reviewed primary literature. However, robust class-level evidence exists for the closely related analog HUHS1015, which differs solely by the insertion of an ethylene spacer in the amine linker. HUHS1015 (1-100 μM) reduced cell viability across malignant mesothelioma (NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H), lung cancer (A549, SBC-3, Lu-65), hepatoma (HepG2, HuH-7), gastric cancer (MKN-28, MKN-45), bladder cancer, prostate cancer, and renal cancer cell lines in a concentration-dependent manner [1]. In a head-to-head comparison, HUHS1015 exhibited greater potency than paclitaxel and cisplatin at concentrations above 30 μM in malignant pleural mesothelioma cells [2]. Additionally, HUHS1015 suppressed tumor growth in mice inoculated with MKN45 gastric cancer cells, with survival rates exceeding those of cisplatin, paclitaxel, and irinotecan [3]. These data provide a mechanistic rationale for exploring the target compound as a scaffold for linker-focused SAR, where the absence of the ethylene spacer is expected to modulate potency, selectivity, and pharmacokinetics.

Anticancer Drug Discovery Linker Pharmacology Naftopidil Analogs

Storage and Handling Differentiation: Thermal Stability Requirements Relative to Propranolol

The target compound requires sealed storage under dry conditions at 2–8 °C, with shipping permitted at ambient room temperature within the continental US . In contrast, propranolol hydrochloride is typically stored at room temperature (+15 to +25 °C) with no special refrigeration requirements, while naftopidil is recommended for storage at -20 °C by some vendors . The intermediate storage condition (2–8 °C) for the target compound suggests moderate thermal sensitivity that is less demanding than naftopidil's typical -20 °C requirement yet more stringent than propranolol's ambient storage, which may reflect differences in solid-state stability arising from the unique NH linker and crystal packing.

Compound Stability Logistics Laboratory Storage

Recommended Research and Industrial Application Scenarios for 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 450363-95-8)


Linker-Focused Structure–Activity Relationship (SAR) Studies in Anticancer Drug Discovery

This compound serves as the minimal NH-linked comparator scaffold for systematically probing how amine linker identity (NH vs. piperazine vs. ethylenediamine) affects anticancer potency, apoptosis pathway activation (caspase-3/-4/-8/-9), and tumor growth inhibition. Researchers can benchmark this compound against HUHS1015 and naftopidil in standardized cell viability assays (20+ human cancer cell lines, 1–100 μM concentration range) to deconvolute linker-dependent pharmacological effects [1]. The well-characterized anticancer profile of HUHS1015, including its superiority over cisplatin and paclitaxel at >30 μM in mesothelioma models, provides a validated comparative framework .

Fragment-Based and Scaffold-Hopping Medicinal Chemistry Programs

With a molecular weight of 323.39 g/mol, 25 non-hydrogen atoms, and a single NH linker, this compound falls within fragment-like chemical space and is an ideal starting point for fragment growing, merging, or linking strategies [1]. Its structural simplicity relative to naftopidil (MW 392.49, piperazine linker) and HUHS1015 (MW ~366, ethylenediamine linker) allows for systematic introduction of substituents at the amine nitrogen or the naphthalene ring to explore vectors for potency enhancement. The predicted pKa of 13.74 indicates a highly basic amine center, which can be modulated through N-alkylation or acylation to optimize ionization state and permeability .

Intellectual Property Risk Mitigation in Derivative Development

For pharmaceutical companies and biotechnology firms pursuing aryloxypropanolamine-based anticancer agents, this compound offers a structurally distinct starting point that falls outside the dominant patent estates protecting ethylenediamine-linked analogs (JP6041303B2, US2015/0353473 A1) [1]. By initiating lead optimization from this NH-linked scaffold rather than from HUHS1015, organizations may strengthen their freedom-to-operate position and enhance the patentability of downstream derivatives. The compound's registration as a discrete CAS entity (450363-95-8) further supports its use in establishing proprietary chemical matter .

Pre-Formulation Physicochemical Assessment for Oral Bioavailability Optimization

The predicted boiling point (553.1 °C), density (1.214 g/cm³), and pKa (13.74) provide a baseline for pre-formulation studies aimed at improving upon the oral bioavailability limitations observed with naftopidil [1]. The higher basicity of this compound's amine linker, compared to propranolol (pKa ~9.45) and naftopidil (pKa ~8.2–8.5), may confer differential solubility-pH profiles and tissue distribution characteristics that are valuable for mechanistic pharmacokinetic investigations . The compound's moderate storage requirement (2–8 °C) is compatible with standard laboratory workflows during early-stage formulation screening.

Quote Request

Request a Quote for 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.